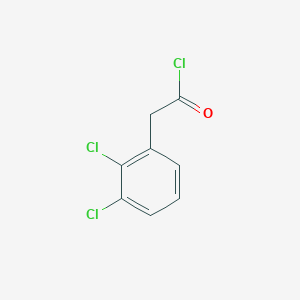
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide is an intricate chemical compound often explored in scientific research for its unique structural properties and potential applications. Its multifaceted nature offers a wide array of possibilities in various fields of study, from chemistry to medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide involves a multi-step process. Typically, the reaction begins with the formation of the 3,4-dihydroisoquinoline moiety, followed by the attachment of a but-2-yn-1-yl group. The final steps include the introduction of the thiazole ring and carboxamide functionality. Reaction conditions usually involve the use of strong bases such as sodium hydride and catalysts like palladium to facilitate coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound demands careful control of reaction parameters to ensure high yield and purity. This typically involves large-scale synthesis in batch reactors, where the reagents are introduced sequentially, and the reaction conditions are meticulously monitored to avoid side reactions and ensure complete conversion of intermediates.
化学反応の分析
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction can be achieved with hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules due to its rich functional groups.
Biology: Studied for its interactions with various biological pathways, possibly acting as a ligand for certain receptors.
Medicine: Potential therapeutic agent due to its unique structure, with research focusing on its efficacy and safety in treating specific conditions.
Industry: Possible use in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets. For instance, it may bind to particular enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways critical to the organism's function.
類似化合物との比較
Similar Compounds
N-(4-(2,3-dihydroisoquinolin-1(2H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-ethylthiazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer distinctive chemical reactivity and biological activity. This uniqueness makes it a valuable subject of study for developing new therapeutic agents and materials.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-14-20-17(13-23-14)18(22)19-9-4-5-10-21-11-8-15-6-2-3-7-16(15)12-21/h2-3,6-7,13H,8-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCSWZQTTJFAKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
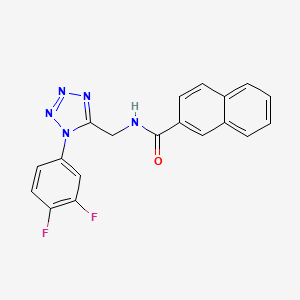
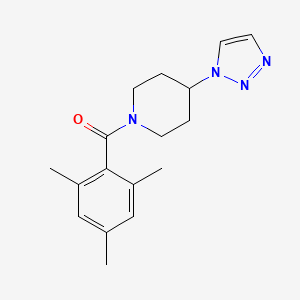
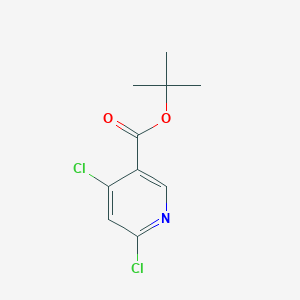
![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)
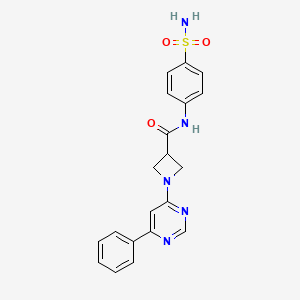

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)


![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)
![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2385357.png)
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)
